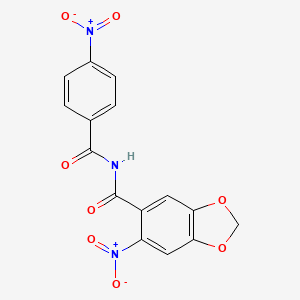
6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by the presence of nitro groups and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2H-1,3-benzodioxole and nitrobenzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the amine group of the benzodioxole reacts with the nitrobenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including those involved in inflammation and microbial defense. Additionally, the benzodioxole ring can interact with enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(4-nitrobenzoyl)-N-phenyl-benzohydrazide
- 6-Nitro-1-(4-nitrobenzoyl)-1H-indazole
Uniqueness
6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of both nitro groups and a benzodioxole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with molecular targets.
Biological Activity
6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The compound features a benzodioxole core with nitro and benzoyl substituents, which contribute to its unique reactivity and biological profile. Its molecular formula is C17H13N3O7 with a molecular weight of approximately 343.29 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The compound's ability to inhibit various cancer cell lines suggests potential therapeutic applications.
Table 1: Summary of Biological Activities
The biological activity of the compound is primarily attributed to its interaction with specific cellular targets. Studies have shown that it can modulate signaling pathways involved in inflammation and cancer progression:
- Inhibition of iNOS and COX-2 : The compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), critical enzymes in inflammatory responses .
- Cytotoxic Effects : In vitro studies demonstrated that treatment with the compound led to significant cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these effects were found to be comparable to established anticancer agents .
- Cytokine Modulation : The compound effectively reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A study reported that treatment with the compound resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis. The treated cells showed a marked decrease in viability compared to controls .
- Anti-inflammatory Activity Assessment : In a comparative study against dexamethasone, the compound demonstrated superior inhibition of TNF-α and IL-6 secretion at equivalent concentrations, underscoring its potential as an anti-inflammatory agent .
Properties
CAS No. |
656833-94-2 |
|---|---|
Molecular Formula |
C15H9N3O8 |
Molecular Weight |
359.25 g/mol |
IUPAC Name |
6-nitro-N-(4-nitrobenzoyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H9N3O8/c19-14(8-1-3-9(4-2-8)17(21)22)16-15(20)10-5-12-13(26-7-25-12)6-11(10)18(23)24/h1-6H,7H2,(H,16,19,20) |
InChI Key |
DFVKYIMARVQSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















